molecular formula C23H17ClN4O2 B11191968 3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11191968
M. Wt: 416.9 g/mol
InChI Key: NFFWEOKJRKMTLT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions. One common method includes the N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines . This method is known for its mild reaction conditions, broad substrate scope, and scalability.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenyl and methoxybenzyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-11-[(4-methoxyphenyl)methyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H17ClN4O2/c1-30-18-8-2-15(3-9-18)14-27-11-10-21-20(23(27)29)12-25-22-19(13-26-28(21)22)16-4-6-17(24)7-5-16/h2-13H,14H2,1H3

InChI Key

NFFWEOKJRKMTLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=C(C=C5)Cl

Origin of Product

United States

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